molecular formula C19H18ClN3O3S B2929298 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 921513-25-9

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No.: B2929298
CAS No.: 921513-25-9
M. Wt: 403.88
InChI Key: RHUXDTAWTLAWIU-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -S(=O)2-N-. Sulfonamides are known for their various biological activities and are used in several drugs .


Molecular Structure Analysis

The molecular structure analysis of such a compound would involve techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the nature of chemical bonds and functional groups, and the compound’s molecular weight .


Chemical Reactions Analysis

The chemical reactivity of such a compound would depend on its functional groups. The sulfonamide group might undergo hydrolysis, substitution, or elimination reactions under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and stability .

Scientific Research Applications

Synthesis and Biological Screening

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide and its derivatives have been extensively studied for their potential in various scientific applications, particularly focusing on their synthesis and biological screening. These compounds, known for their sulfonamide moiety, have been synthesized and evaluated across multiple studies for their antimicrobial, antiproliferative, and anti-inflammatory properties.

One study highlights the design, synthesis, and molecular docking of N-ethyl-N-methylbenzenesulfonamide derivatives, revealing potent antimicrobial and cytotoxic activities against specific human cell lines, showcasing the significance of the 4-chlorophenyl moiety in enhancing biological activity (Shimaa M. Abd El-Gilil, 2019). Another research effort synthesized N-substituted 6,7-dimethoxy-1,2-benzothiazin(4H)-3-one 1,1-dioxides, providing foundational knowledge for further exploration of sulfonamide-based compounds (P. Catsoulacos, 1971).

Further, sulfonamide hybrid Schiff bases derived from anthranilic acid were developed, demonstrating significant enzyme inhibition and antioxidant potentials. These findings suggest a promising avenue for therapeutic applications, particularly in enzyme inhibition and disease management strategies (Naghmana Kausar et al., 2019). Additionally, efforts to understand the antitubercular potential of sulfonamide derivatives against Mycobacterium tuberculosis have been documented, indicating the versatility of these compounds in addressing various health challenges (Nikil Purushotham & B. Poojary, 2018).

Antimicrobial and Anticancer Properties

The exploration of sulfonamide compounds extends into their antimicrobial and anticancer properties. Novel 4-chloro-2-mercaptobenzenesulfonamide derivatives have been synthesized, showing promising activity against anaerobic Gram-positive bacteria strains, underscoring their potential in antimicrobial applications (J. Sławiński et al., 2013). Similarly, a series of 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones exhibited high anti-cancer, anti-inflammatory, and antimicrobial actions, demonstrating the broad-spectrum utility of sulfonamide derivatives in medical research (Shamim Ahmad et al., 2010).

Safety and Hazards

The safety and hazards associated with the compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The future research directions could involve studying the compound’s biological activity, optimizing its synthesis, and investigating its potential applications in medicine or other fields .

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S/c1-14-3-2-4-17(13-14)27(25,26)21-11-12-23-19(24)10-9-18(22-23)15-5-7-16(20)8-6-15/h2-10,13,21H,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUXDTAWTLAWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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